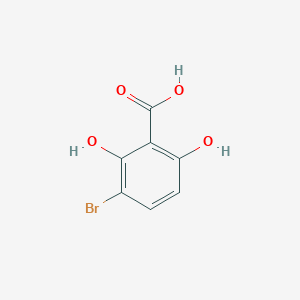
3-溴-2,6-二羟基苯甲酸
描述
3-Bromo-2,6-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 . It is a solid substance that is sealed in dry storage at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,6-dihydroxybenzoic acid is1S/C7H5BrO4/c8-3-1-2-4 (9)5 (6 (3)10)7 (11)12/h1-2,9-10H, (H,11,12) . The InChI key is GPCLJSXGFAOJQE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
3-Bromo-2,6-dihydroxybenzoic acid is a solid substance that is sealed in dry storage at 2-8°C . It has a molecular weight of 233.02 . The melting point is 198-200°C . It is soluble in methanol and water .科学研究应用
Taste Sensors
The specific scientific field
The application of 3-Bromo-2,6-dihydroxybenzoic acid is found in the field of Sensory Science , specifically in the development of Taste Sensors .
2. A comprehensive and detailed summary of the application Taste sensors with an allostery approach have been studied to detect non-charged bitter substances, such as xanthine derivatives, used in foods (e.g., caffeine) or pharmaceuticals (e.g., etofylline) . In this context, 3-Bromo-2,6-dihydroxybenzoic acid is used to modify a taste sensor .
3. A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters The authors modified a taste sensor with 3-Bromo-2,6-dihydroxybenzoic acid and used it in conjunction with sensory tests to assess the bitterness of non-charged pharmaceuticals with xanthine scaffolds (i.e., acefylline and doxofylline), as well as allopurinol, an analogue of hypoxanthine .
4. A thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses The results show that the sensor was able to differentiate between different levels of sample bitterness. For instance, when assessing a 30 mM sample solution, the sensor response to acefylline was 34.24 mV, which corresponded to the highest level of bitterness (τ = 3.50), while the response to allopurinol was lowest at 2.72 mV, corresponding to relatively weaker bitterness (τ = 0.50) .
Manufacturing Processes
The specific scientific field
This application falls under the field of Chemical Manufacturing .
2. A comprehensive and detailed summary of the application 3-Bromo-2,6-dihydroxybenzoic acid is used in various manufacturing processes . The specific details of these processes are proprietary and not publicly available.
3. A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters While the exact methods of application are not available, one example involves the use of 3-Bromo-2,6-dihydroxybenzoic acid in a reaction with N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature .
4. A thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses The outcomes of these manufacturing processes are not publicly available due to their proprietary nature .
Potential Applications
The specific scientific field
This covers a broad range of fields due to the physicochemical properties of 3-Bromo-2,6-dihydroxybenzoic acid .
2. A comprehensive and detailed summary of the application 3-Bromo-2,6-dihydroxybenzoic acid has physicochemical properties that could potentially make it useful in various fields . However, specific applications are not mentioned.
3. A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters The methods of application would depend on the specific field and are not detailed in the available information .
安全和危害
The safety information for 3-Bromo-2,6-dihydroxybenzoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
3-bromo-2,6-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCLJSXGFAOJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393784 | |
| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dihydroxybenzoic acid | |
CAS RN |
26792-49-4 | |
| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















